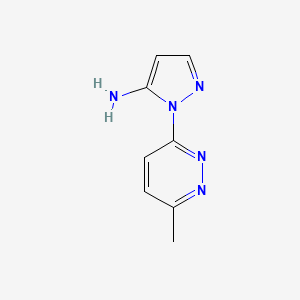

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

2-(6-methylpyridazin-3-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-2-3-8(12-11-6)13-7(9)4-5-10-13/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNWOBXDGYYGREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Overview of Pyrazole Compounds

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. The structural diversity of these compounds allows for various modifications that can enhance their pharmacological profiles. Specifically, this compound has been studied for its potential therapeutic applications.

Biological Activities

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various assays. A review noted that pyrazole derivatives exhibit activity against multiple cancer cell lines, with some compounds achieving IC50 values as low as 0.19 µM against BRAF(V600E) mutations .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | TBD | Apoptosis induction |

| Compound X | HeLa (Cervical) | 49.85 | Cell cycle arrest |

| Compound Y | HepG2 (Liver) | 54.25 | Anti-proliferative |

2. Anti-inflammatory Properties

Pyrazole compounds have also been recognized for their anti-inflammatory effects. Research indicates that they can inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases . The mechanism often involves the inhibition of specific kinases involved in inflammatory pathways.

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives are another area of interest. Compounds similar to this compound have demonstrated significant activity against various bacterial strains, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit key enzymes essential for bacterial viability .

Case Studies

Several case studies have investigated the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Efficacy

In a study examining a series of pyrazole derivatives, one compound exhibited an IC50 value of 0.49 µM against B16-F10 melanoma cells, indicating potent anticancer activity. The study concluded that structural modifications at the N-position significantly influenced the anticancer efficacy .

Case Study 2: Inhibition of Inflammatory Pathways

Another study focused on a derivative that inhibited LPS-induced TNF-alpha release in vitro. This compound was shown to reduce inflammation markers significantly and could serve as a lead structure for developing new anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity:

Table 2: Structure-Activity Relationships in Pyrazole Derivatives

| Position Modified | Substituent Type | Effect on Activity |

|---|---|---|

| N1 | Alkyl | Increased potency |

| C5 | Aryl | Enhanced selectivity |

| C3 | Heteroaryl | Broader spectrum |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazol-5-amine derivatives exhibit diverse biological activities depending on substituent positions and functional groups. Below is a structural and functional comparison of 1-(6-methylpyridazin-3-yl)-1H-pyrazol-5-amine with analogous compounds:

Substituent Position and Regioisomerism

- Key Example :

- Compound A : 3-(4-Fluorophenyl)-4-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine

- Inhibits p38α MAP kinase (IC₅₀ < 100 nM).

- Compound B : 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(aryl)-1H-pyrazol-5-amine (regioisomer of A)

- Loses p38α inhibition but inhibits cancer kinases (Src, VEGFR2, EGFR) with IC₅₀ values of 34–592 nM .

- Target Compound : this compound

- Structural similarity to Compound B but with a 6-methylpyridazine group. Its activity profile may align with kinase inhibition, though specific data are pending.

Activity Against Cancer Targets

- Compound 92 (triarylpyrazole derivative):

- Imidazolyl Pyrazolopyridines :

Structural and Spectroscopic Characterization

- NMR Analysis :

- Synthetic Methods :

Data Tables

Table 1: Kinase Inhibition Profiles of Pyrazol-5-amine Derivatives

Table 2: Antiproliferative Activity of Pyrazol-5-amine Derivatives

| Compound | Cell Line (IC₅₀, µg/mL) | Key Features | Reference |

|---|---|---|---|

| Imidazolyl pyrazolopyridine (236) | MCF-7 (16.6) | Imidazole fusion, methoxyphenyl | |

| Compound 92 | Broad-spectrum kinases | Triarylpyrazole, fluorophenyl |

Preparation Methods

Method A: Cyclization of β-Ketonitriles with Hydrazines

Based on the literature, the synthesis begins with the condensation of a suitable β-ketonitrile precursor bearing the pyridazin-3-yl substituent with hydrazine hydrate:

-

- Solvent: Ethanol or DMF

- Reagent: Hydrazine hydrate (excess)

- Temperature: Reflux conditions (~80-100°C)

- Reaction time: 4-8 hours, depending on substrate reactivity

-

- Dissolve the β-ketonitrile in the chosen solvent.

- Add hydrazine hydrate dropwise with stirring.

- Reflux the mixture, allowing cyclization to occur, forming the pyrazole ring.

- Monitor the reaction via TLC until completion.

- Cool the mixture and precipitate the product by filtration or extraction.

-

- The crude product can be purified by recrystallization from ethanol or via column chromatography.

Method B: Condensation of Hydrazines with Pyridazinyl Derivatives

Alternatively, a pre-formed pyridazinyl derivative bearing a reactive amino group at the 3-position can be reacted with hydrazine or hydrazine derivatives:

-

- Solvent: Ethanol or DMF

- Reagents: Hydrazine hydrate

- Catalyst: Acidic or basic conditions may be employed to facilitate condensation

- Temperature: Reflux (~80°C)

-

- React the pyridazinyl precursor with hydrazine hydrate under reflux.

- The condensation leads to the formation of the amino-pyrazole derivative.

- Reaction progress is monitored via TLC.

-

- Similar purification techniques as Method A.

Notable Research Findings and Data Tables

Note: The above table summarizes typical steps; specific reaction conditions vary based on substrate and desired substitution pattern.

Additional Considerations and Notes

- Reaction Monitoring: TLC is essential for tracking the progress of condensation and cyclization reactions.

- Purification: Recrystallization from ethanol or chromatography ensures high purity of the final product.

- Yield Optimization: Use of excess hydrazine and control of temperature can improve yields.

- Safety: Hydrazine is toxic; appropriate safety measures are mandatory.

Summary of Research Findings

- The synthesis predominantly relies on condensation of hydrazines with β-ketonitriles or pyridazinyl derivatives.

- Solvents like ethanol and DMF facilitate the reactions, with reflux conditions promoting cyclization.

- The process can be adapted to include subsequent functionalization steps, such as substitution or cyclization, to obtain the target compound with high purity.

- Optimization of reaction conditions (temperature, solvent, reagent excess) is critical for maximizing yield and purity.

Q & A

Q. Why do computational predictions sometimes diverge from experimental results?

- Methodological Answer :

- Solvent and Entropy Effects : Many DFT models neglect solvation entropy; correct by incorporating implicit solvent models (e.g., COSMO-RS) .

- Error Margins : Compare calculated activation energies with experimental Arrhenius plots to calibrate computational accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.